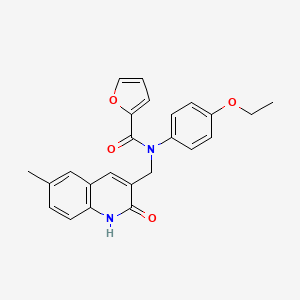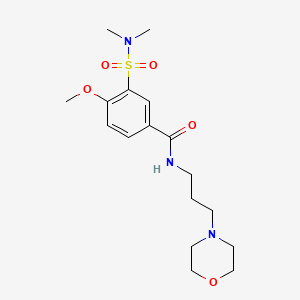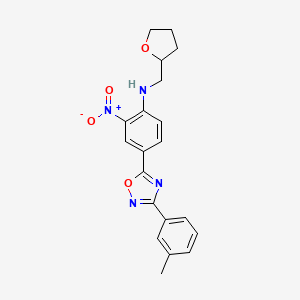![molecular formula C18H26N2O4S B7693380 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide](/img/structure/B7693380.png)
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide” is a complex organic compound. It contains a phenylacetamide group attached to a phenoxy group, which is further attached to a cyclohexylsulfamoyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The cyclohexylsulfamoyl group would add significant steric bulk, while the phenoxy and phenylacetamide groups would contribute to the compound’s polarity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the phenoxy, cyclohexylsulfamoyl, and phenylacetamide groups would likely make the compound polar and potentially capable of forming hydrogen bonds .Mecanismo De Acción
The mechanism of action of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves its ability to inhibit certain enzymes and proteins in the body. Specifically, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound A are complex and varied. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, which may explain its potential use in the treatment of inflammatory diseases. However, the exact biochemical and physiological effects of this compound A are still being studied.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A in lab experiments is its potential therapeutic applications. As mentioned previously, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. However, one of the limitations of using this compound A in lab experiments is its complex synthesis method, which requires specialized equipment and expertise.
Direcciones Futuras
There are several future directions for research involving 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A. One area of research involves its potential use in the treatment of cancer. Specifically, researchers are studying the use of this compound A in combination with chemotherapy to increase its effectiveness. Additionally, researchers are studying the use of this compound A in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis. Finally, researchers are studying the potential use of this compound A in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the potential therapeutic applications of this compound A make it an exciting area of research for the scientific community.
Métodos De Síntesis
The synthesis of 2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A involves several steps, including the reaction of 4-bromoanisole with cyclohexylamine to form 4-(cyclohexylamino)phenol. This intermediate is then reacted with chlorosulfonic acid to form 4-(cyclohexylsulfamoyl)phenol. Finally, this compound is reacted with N-phenylacetamide to form this compound A. The synthesis of this compound A is a complex process that requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-[4-(cyclohexylsulfamoyl)phenoxy]-N-phenylacetamide A has been extensively studied for its potential therapeutic applications. One of the most promising areas of research involves its ability to inhibit certain enzymes and proteins in the body. For example, this compound A has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This inhibition can lead to decreased tumor growth and increased sensitivity to chemotherapy. Additionally, this compound A has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and psoriasis.
Propiedades
IUPAC Name |
N-cyclohexyl-4-(2-oxo-2-pyrrolidin-1-ylethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c21-18(20-12-4-5-13-20)14-24-16-8-10-17(11-9-16)25(22,23)19-15-6-2-1-3-7-15/h8-11,15,19H,1-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFTJIQLBZDTGMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
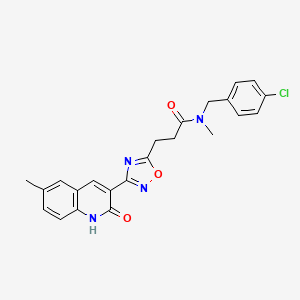
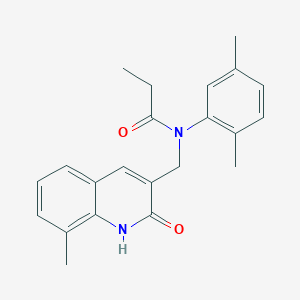
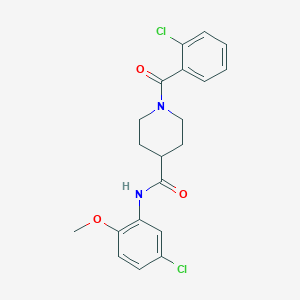

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzenesulfonamide](/img/structure/B7693322.png)
![3,4-dimethoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693334.png)
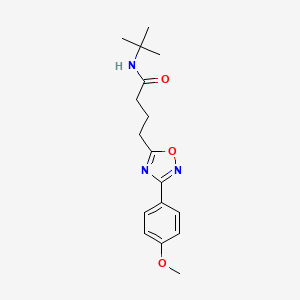
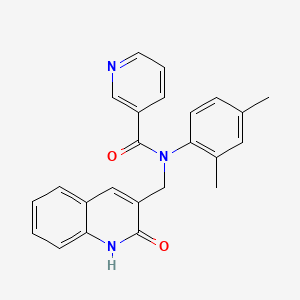
![N-[(2-chlorophenyl)methyl]-2-(N-cyclohexylbenzenesulfonamido)acetamide](/img/structure/B7693360.png)

![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7693384.png)
